molecular formula C8H7ClN4 B1333903 2-Chloro-3-hydrazinylquinoxaline CAS No. 51347-93-4

2-Chloro-3-hydrazinylquinoxaline

Cat. No. B1333903
CAS RN: 51347-93-4
M. Wt: 194.62 g/mol
InChI Key: RODNZCIFRICALV-UHFFFAOYSA-N
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Description

2-Chloro-3-hydrazinylquinoxaline is a chemical compound that serves as an intermediate in the synthesis of various quinoxaline derivatives. These derivatives are of interest due to their potential biological activities and applications in creating fused quinoxaline ring systems, which are relevant in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through reactions involving 2,3-dichloroquinoxaline and its derivatives with malononitrile and ethyl cyanoacetate, leading to a variety of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives . Additionally, 2,3-hydrazinylquinoxalin-2-ol, a related compound, can be prepared from 2,3-dihydroxyquinoxaline and used as an intermediate in the synthesis of various fused quinoxaline ring systems .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically assigned based on spectroscopic data and elemental analyses. For instance, the zwitterionic structures resulting from the reaction of 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline with pyridine and its methyl derivatives were confirmed through such methods . The tautomeric equilibria between hydrazone imine and diazenyl enamine forms of 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones were observed in dimethylsulfoxide solutions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions to form different derivatives. For example, the reaction with trifluoromethyl-β-diketones yields a mix of pyrazolines, pyrazoles, triazoloquinoxalines, and 1H-pyrazoles, demonstrating the existence of equilibrium between different tautomeric forms . Similarly, the reaction of 2-hydrazino-3-phenylquinoxaline with 1,3-diketones results in a mixture of regioisomeric pyrazoles and triazoloquinoxalines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are inferred from their molecular structures and the nature of their reactions. The displacement reactions of 2,3-dichloro-6-nitroquinoxaline, for example, indicate selective reactivity at specific positions on the quinoxaline ring, which is crucial for the synthesis of targeted derivatives like s-triazoloquinoxalines . The formation of hydrazones and pyrazoloquinolines from reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes further illustrates the versatility of these compounds in forming structures with potential biological activity .

Scientific Research Applications

Synthesis of Fused Quinoxaline Ring Systems

2-Chloro-3-hydrazinylquinoxaline is used in the synthesis of various quinoxaline derivatives. For instance, it is an intermediate in synthesizing triazoloquinoxaline, imidazoquinoxaline, tetrazoloquinoxaline, and piperazinoquinoxalines ring systems, which are important in creating new chemical entities with potential applications in various fields including pharmaceuticals (Waly, El-Gogary, & El-Sepelgy, 2009).

Antimicrobial Activity

This compound has been employed in synthesizing novel quinoxalines with antimicrobial properties. The reaction with different compounds such as active methylene compounds and potassium thiocyanate leads to a new class of fused quinoxalines, which exhibit significant antimicrobial activity (Soliman & Amer, 2012).

Microwave Assisted Synthesis

It is also used in microwave-assisted, solvent-free synthesis processes. This method is environmentally friendly and efficient, resulting in the formation of various quinoxaline derivatives under microwave irradiation conditions (Dubey, Naidu, & Kumar, 2008).

Anticonvulsant Activity

The compound is used in the synthesis and evaluation of quinoxaline derivatives as AMPA receptor antagonists, showing promise in anticonvulsant activity. These synthesized derivatives, including 1-ethyl-3-hydrazinylquinoxaline-2-(1H)-one, have been evaluated for their potential in treating convulsions (Bayoumi et al., 2012; Abulkhair et al., 2013) (Abulkhair et al., 2013).

Development of Various Quinoxaline Derivatives

This compound is integral in the synthesis of new triazoloquinoxalines, pyrroloquinoxalines, and pyrimidopyrroloquinoxalines, expanding the chemical diversity and potential applications of quinoxaline derivatives (Geies, El-Dean, & Moustafa, 1996).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-3-hydrazinylquinoxaline are various strains of Candida and Aspergillus . These organisms represent prevalent fungal infections, notable for their substantial implications on morbidity and mortality rates .

Mode of Action

This compound interacts with these fungal species, exhibiting notable potential in addressing infections . The specific molecular interactions are still under investigation, and further studies are needed to fully understand the mode of action .

Biochemical Pathways

It’s known that the compound exhibits promising antimicrobial efficacy

Pharmacokinetics

Quinoxaline derivatives, including this compound, showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics . .

Result of Action

This compound has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against candida albicans, candida tropicalis, candida glabrata, candida parapsilosis, and candida auris isolates exhibited variability .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. Further investigations, incorporating additional tests and experiments, are imperative to attain a more comprehensive understanding of its therapeutic capabilities .

Safety and Hazards

The compound is classified as dangerous. It has hazard statements H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-hydrazinylquinoxaline plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has shown effectiveness against several strains of Candida and Aspergillus species, indicating its potential as an antimicrobial agent . The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound has been shown to influence gene expression, particularly genes involved in immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to fungal cell membranes, disrupting their structure and function . This binding leads to increased membrane permeability, resulting in cell lysis and death. Additionally, the compound inhibits key enzymes involved in the biosynthesis of fungal cell walls, further compromising cell integrity . In mammalian cells, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, maintaining its efficacy over extended periods . It is susceptible to degradation under extreme pH conditions. Long-term studies have shown that this compound continues to exhibit antifungal and anti-inflammatory properties over time, with no significant loss of activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed efficiently in the gastrointestinal tract and distributed widely throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The distribution of this compound is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it influences gene expression by modulating transcription factors . The localization of this compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments .

properties

IUPAC Name

(3-chloroquinoxalin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNZCIFRICALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394749
Record name 2-chloro-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51347-93-4
Record name 2-chloro-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dichloroquinoxaline (33.5 g., 0.168 mole) was stirred with hydrazine hydrate (18.5 g., 0.369 mole) in 500 ml. of ethanol at room temperature overnight (i.e.. at ca. 20° C. for approximately 16 hours). The thick, yellow slurry was filtered and the precipitate was washed with ethanol. The precipitated material was recrystallized from hot methanol to give 13.5 g. (41% yield) of 2-chloro-3-hydrazinoquinoxaline, m.p. 181° C. (decomp.). Mass spectrum: m/e, 194 (P).
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?

A1: While this compound demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.

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